molecular formula C15H12O3 B8806465 m-Phenoxycinnamic acid

m-Phenoxycinnamic acid

Cat. No.: B8806465
M. Wt: 240.25 g/mol
InChI Key: RYTBBLWPDBZDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Phenoxycinnamic acid is a derivative of cinnamic acid, characterized by a phenoxy (-OPh) substituent at the meta position of the phenyl ring. Cinnamic acid derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties, which are influenced by substituent type and position .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(3-phenoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)

InChI Key

RYTBBLWPDBZDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Phenoxycinnamic acid typically involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and a catalyst such as piperidine to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Amide Formation via Thermal Activation

m-Phenoxycinnamic acid reacts with primary amines to form bioactive amides under thermal conditions:

  • Reactants : this compound + amine (1:1 molar ratio).

  • Conditions : 140–160°C under IR light, no solvent.

  • Product : Amide analogs (e.g., 3-[3-phenoxyphenyl]-2-propenamide) .

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid, releasing water. The absence of solvents enhances reaction efficiency .

Derivatization for Hybrid Molecules

This compound serves as a scaffold for hybrid molecules targeting multiple biological pathways:

  • Coupling with Coumarins : Esterification with hydroxyl-containing coumarins produces hybrids with enhanced lipoxygenase (LOX) inhibition .

  • Triazolic Moieties : Click chemistry links this compound to 1,2,3-triazoles, improving photodynamic activity in cancer cells .

Physicochemical Properties :

PropertyValue
ClogP3.2–4.1 (indicating moderate lipophilicity)
Molecular Weight<500 g/mol (except hybrids violating Lipinski rules)
SolubilityImproved in polar aprotic solvents (e.g., DMSO)

Stability and Decomposition

Thermogravimetric analysis (TGA) of (Z)-cinnamic acid analogs shows:

  • Thermal Decomposition : Starts at 200°C, peaking at 340°C (ΔHfus = 16.8 kJ/mol) .

  • Gas-Phase Acidity : Deprotonation enthalpy (ΔacidH⁰) measured via collision-induced dissociation (CID) is ~1,415 kJ/mol .

Scientific Research Applications

m-Phenoxycinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Phenoxycinnamic acid involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to interact with biological membranes and enzymes, potentially inhibiting or modulating their activity. This compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways or by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects

  • Phenoxy vs. Hydroxy/Methoxy Groups: The phenoxy group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to m-coumaric acid (hydroxy) or p-methoxycinnamic acid .
  • Positional Isomerism: The meta-substituted derivatives (m-phenoxy, m-coumaric) differ from para-substituted analogs (e.g., p-methoxy) in electronic distribution, influencing interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for m-phenoxycinnamic acid, and how do reaction conditions influence yield?

The synthesis of m-phenoxycinnamic acid typically involves condensation reactions between m-phenoxybenzaldehyde and malonic acid derivatives under acidic or basic catalysis. Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Microwave-assisted synthesis has been reported to reduce reaction time by 40–60% compared to conventional methods . For purity validation, HPLC with UV detection (λ = 280 nm) is recommended, coupled with mass spectrometry for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the phenolic and cinnamic moieties, with characteristic shifts observed at δ 6.8–7.5 ppm (aromatic protons) and δ 7.5–8.2 ppm (α,β-unsaturated carbonyl protons). Infrared (IR) spectroscopy confirms functional groups, such as C=O stretches at 1680–1700 cm⁻¹. For advanced structural elucidation, X-ray crystallography provides definitive spatial arrangements, though this requires high-purity crystalline samples .

Q. How can researchers design in vitro assays to evaluate the antioxidant activity of this compound?

Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and FRAP (Ferric Reducing Antioxidant Power) assay. Ensure consistency by normalizing results to Trolox equivalents and controlling pH (6.8–7.4) to mimic physiological conditions. Dose-response curves (10–100 μM) should be replicated in triplicate to account for inter-assay variability .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound across studies?

Meta-analytical frameworks, such as random-effects models, can account for heterogeneity in experimental designs (e.g., cell lines, exposure durations). For clustered data (e.g., repeated measurements in kinetic studies), mixed-effects models with nested random effects are appropriate . Always report Cohen’s d or Hedges’ g to quantify effect sizes and identify outliers contributing to discrepancies .

Q. How can molecular docking studies predict the interaction of this compound with cyclooxygenase-2 (COX-2)?

Use AutoDock Vina or Schrödinger’s Glide to model ligand-receptor binding. Parameterize the docking grid to include COX-2’s active site (PDB ID: 5KIR). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Compare results with known COX-2 inhibitors (e.g., celecoxib) to infer competitive binding mechanisms .

Q. What strategies mitigate photodegradation of this compound in UV-Vis stability studies?

Encapsulation in cyclodextrins or liposomes enhances photostability by reducing direct UV exposure. Monitor degradation kinetics via HPLC-MS, quantifying half-life (t₁/₂) under controlled light intensity (e.g., 300–400 nm, 1.5 mW/cm²). Include antioxidants like ascorbic acid (0.1% w/v) to scavenge reactive oxygen species .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Implement Quality-by-Design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use Principal Component Analysis (PCA) to correlate raw material purity (≥98% by HPLC) with final product consistency. Store batches under inert atmospheres (argon) at –20°C to prevent oxidation .

Data Management and Reporting

Q. What guidelines ensure rigorous reporting of this compound research data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, IR) in repositories like ChemSpider or PubChem . For large datasets (e.g., high-throughput screening), use appendices for raw data and highlight processed results (means ± SD) in the main text .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetics?

Compare in silico ADMET predictions (e.g., SwissADME) with in vivo rodent studies. Measure plasma half-life via LC-MS/MS and correlate with computed LogP values. Discrepancies ≥20% warrant re-evaluation of force fields or solvation models in simulations .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in mutagenicity assays?

Follow OECD Guidelines 471 (Ames test), using Salmonella typhimurium TA98 and TA100 strains with S9 metabolic activation. Conduct experiments in biosafety level 2 (BSL-2) facilities, with personal protective equipment (PPE) including nitrile gloves and N95 masks. Dispose of waste via incineration at ≥1000°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.